Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
Description
Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative. Its structure features a benzothiophene core with a methyl ester group at position 2 and a sulfamoyl moiety linked to a 3-(trifluoromethyl)phenyl group at position 3 (Figure 1). This compound was synthesized via a copper-catalyzed cross-coupling reaction, as reported in a 2021 study .
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4S2/c1-25-16(22)14-15(12-7-2-3-8-13(12)26-14)27(23,24)21-11-6-4-5-10(9-11)17(18,19)20/h2-9,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVDKXYQCVPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives.
Introduction of the Trifluoromethylphenylsulfamoyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzothiophene core or the trifluoromethylphenylsulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antidiabetic Applications
Recent studies have highlighted the potential of methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate as an antidiabetic agent. The incorporation of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing ability, which are favorable for binding interactions with target proteins involved in glucose metabolism. Preliminary molecular docking studies have shown promising interactions with key enzymes related to diabetes management, suggesting that this compound could be developed into a novel therapeutic agent for diabetes treatment .
Anti-inflammatory Properties
The compound's structural characteristics also position it as a candidate for anti-inflammatory applications. The sulfamoyl group has been associated with anti-inflammatory activity, making this compound a potential lead for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of benzothiophene compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the benzothiophene core.
- Introduction of the sulfamoyl group via nucleophilic substitution.
- Addition of the trifluoromethylphenyl moiety through cross-coupling reactions.
Table 1: Synthetic Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Sulfonamide precursor |
| 2 | Cross-Coupling | Trifluoromethyl phenyl halide |
| 3 | Esterification | Methyl carboxylic acid derivative |
Antidiabetic Studies
In vitro studies have demonstrated that this compound exhibits competitive inhibition against key enzymes such as α-glucosidase and dipeptidyl peptidase IV (DPP-IV). The IC50 values obtained from these studies indicate its potential efficacy compared to existing antidiabetic medications .
Anti-inflammatory Activity
A series of experiments assessing the anti-inflammatory effects showed that this compound significantly reduces pro-inflammatory cytokines in cellular models. These findings suggest that it could serve as a basis for developing new therapies aimed at treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Several analogs of the target compound have been synthesized, differing primarily in the substituents on the phenyl ring attached to the sulfamoyl group:
Key Findings :
Ester Group Modifications
The ethyl ester analog, Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7), differs in its ester group and phenyl substituents:
| Property | Target Compound (Methyl Ester) | Ethyl Ester Analog |
|---|---|---|
| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |
| Phenyl Substituents | 3-CF₃ | 3-F, 4-CH₃ (fluoro and methyl groups) |
| Molecular Formula | C₁₇H₁₂F₃NO₄S₂ | C₁₈H₁₆FNO₄S₂ |
| Potential Impact | Higher solubility in polar solvents | Increased lipophilicity and metabolic half-life |
The ethyl ester’s larger alkyl chain may enhance membrane permeability, while the 3-fluoro-4-methylphenyl group introduces distinct steric and electronic effects compared to the trifluoromethyl group .
Core Heterocycle Variations
Thiophene vs. Benzothiophene
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate () replaces the benzothiophene core with a simpler thiophene ring:
| Feature | Target Compound (Benzothiophene) | Thiophene Analog |
|---|---|---|
| Core Structure | Benzothiophene (fused benzene-thiophene) | Thiophene (5-membered ring) |
| Substituents | 3-CF₃ phenylsulfamoyl | 4-anilino-2-methoxyphenyl |
| Potential Advantage | Enhanced aromatic interactions | Reduced molecular weight |
The benzothiophene core likely improves binding to aromatic-rich biological targets compared to the thiophene analog .
Sulfonylurea Herbicides (Triazine-Based)
Compounds like triflusulfuron methyl and metsulfuron methyl () share sulfamoyl benzoate motifs but incorporate triazine rings instead of benzothiophene:
| Compound | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Triflusulfuron methyl | Triazine-benzoate | CF₃-ethoxy, dimethylamino groups | Herbicide |
| Target Compound | Benzothiophene | 3-CF₃ phenylsulfamoyl | Undisclosed (research stage) |
These herbicides exploit the sulfonylurea moiety to inhibit acetolactate synthase (ALS) in plants. The target compound’s benzothiophene core may target different biological pathways .
Biological Activity
Methyl 3-{[3-(trifluoromethyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to synthesize current knowledge regarding its biological activity, including relevant research findings, case studies, and detailed data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉F₃N₁O₂S
- Molecular Weight : 303.27 g/mol
- CAS Number : 328-98-3
The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound through electronic effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiophene, including this compound, exhibit notable anticancer properties. The following table summarizes key findings from various studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Panc-1 | < 2 | DNA intercalation | |
| HCT116 | < 9 | EGFR inhibition | |
| Various | 0.1 - 2 | Apoptosis induction |
In a study involving pancreatic cancer cell lines (Panc-1, AsPC-1, BxPC-3), the compound showed potent antiproliferative effects with an IC₅₀ value below 2 µM, indicating significant cytotoxicity against cancer cells through mechanisms similar to those of established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The benzothiophene scaffold has been recognized for its antimicrobial properties. Research indicates that compounds derived from this structure can inhibit bacterial growth effectively.
| Study | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | < 50 µg/mL | |
| Escherichia coli | < 25 µg/mL |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy in Preclinical Models
A preclinical study examined the efficacy of the compound on various cancer cell lines, including breast and pancreatic cancers. The results indicated that treatment with the compound significantly reduced cell viability compared to untreated controls. The study also highlighted the compound's ability to induce apoptosis in cancer cells, a crucial mechanism for anticancer drugs.
Case Study 2: Antimicrobial Testing Against Resistant Strains
In another investigation focused on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The results showed that the compound had a potent inhibitory effect against these strains, suggesting its potential utility in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
